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Compound of Interest

Compound Name: Nebivolol hydrochloride

Cat. No.: B016910

An extensive High-Performance Liquid Chromatography (HPLC) method has been developed
and validated for the accurate analysis of nebivolol hydrochloride, a cardioselective beta-
blocker used in the management of hypertension. This application note provides a
comprehensive protocol for the quantification of nebivolol hydrochloride in pharmaceutical
formulations, ensuring reliability, precision, and stability-indicating capabilities.

Chromatographic Conditions

A robust isocratic reverse-phase HPLC method was established for the determination of
nebivolol hydrochloride. The optimized chromatographic parameters are summarized in the
table below.
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Parameter Condition

Agilent 1260 Infinity Il HPLC System or

Chromatograph .
equivalent
C18 Column (e.g., Phenomenex Gemini, 250
Column
mm X 4.6 mm, 5 yum)
) Acetonitrile : 0.02 M Potassium Dihydrogen
Mobile Phase
Phosphate Buffer (pH 4.0) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 pL
Column Temperature Ambient (25 °C)
Detection Wavelength 282 nm
Run Time Approximately 10 minutes

Experimental Protocols
Standard Solution Preparation

Accurately weigh and transfer 10 mg of nebivolol hydrochloride working standard into a 100
mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes
to dissolve. Dilute to the mark with the mobile phase to obtain a standard stock solution of 100
ug/mL. From this stock solution, prepare a series of calibration standards ranging from 0.2
png/mL to 10 pg/mL by further dilution with the mobile phase.

Sample Preparation (Tablet Dosage Form)

Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of
nebivolol hydrochloride into a 100 mL volumetric flask. Add about 70 mL of the mobile phase
and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
Cool the solution to room temperature and dilute to the mark with the mobile phase. Filter the
solution through a 0.45 pm syringe filter, discarding the first few mL of the filtrate. Further dilute
the filtrate with the mobile phase to obtain a final concentration within the linearity range of the
method.
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Method Validation Protocol

The developed HPLC method was validated according to the International Council for
Harmonisation (ICH) guidelines, evaluating specificity, linearity, accuracy, precision, limit of
detection (LOD), limit of quantitation (LOQ), and robustness.

o Specificity: The specificity of the method was assessed by analyzing a placebo solution
(containing all excipients except nebivolol hydrochloride) and comparing its chromatogram
with that of the standard and sample solutions to ensure no interference from excipients at
the retention time of nebivolol hydrochloride.

 Linearity: Linearity was established by injecting the prepared calibration standards in
triplicate. The peak area versus concentration data was plotted, and the correlation
coefficient (r2) was determined.[1]

e Accuracy: The accuracy of the method was determined by the standard addition method at
three different concentration levels (80%, 100%, and 120% of the target concentration). The
percentage recovery was calculated.

» Precision: Method precision was evaluated by performing six replicate injections of the
standard solution on the same day (intra-day precision) and on three different days (inter-day
precision). The relative standard deviation (%RSD) of the peak areas was calculated.

» Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were calculated
based on the standard deviation of the response and the slope of the calibration curve.[2][3]

e Robustness: The robustness of the method was evaluated by introducing small, deliberate
variations in the chromatographic conditions, such as the mobile phase composition (£2%),
flow rate (0.1 mL/min), and detection wavelength (x2 nm).

Stability-Indicating Assay Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies were
conducted on the nebivolol hydrochloride drug substance. The drug was subjected to stress
conditions including acid hydrolysis (0.1 N HCI at 80°C for 2 hours), base hydrolysis (0.1 N
NaOH at 80°C for 2 hours), oxidative degradation (3% H20:2 at room temperature for 24 hours),
and thermal degradation (dry heat at 105°C for 24 hours).[1] The stressed samples were then
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analyzed by the developed HPLC method to check for any degradation products and to ensure

that they were well-resolved from the parent drug peak.

Data Presentation

The quantitative results from the method validation and stability studies are summarized in the

following tables.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value
Tailing Factor <20 1.15

Theoretical Plates = 2000 5800

%RSD of Peak Area <2.0% 0.85%

Table 2: Method Validation [

Parameter

Result

Linearity Range

0.2 - 10 pg/mL[1]

Correlation Coefficient (r2)

>0.999

Accuracy (% Recovery)

98.68 - 100.86%[1]

Intra-day Precision (%RSD)

< 2.0%

Inter-day Precision (%RSD)

< 2.0%

LOD

0.06 pg/mL[1][3]

LOQ

0.2 pg/mL[1][3]

Table 3: Forced Degradation Study Results
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Stress Condition

% Degradation

Observations

Acid Hydrolysis (0.1 N HCI,

Degradation peaks well-

Significant resolved from the main peak.
80°C, 2h)
[1]
. Degradation peaks well-
Base Hydrolysis (0.1 N NaOH, o )
Significant resolved from the main peak.
80°C, 2h)
[1]
Degradation peak well-
Oxidative (3% H202, RT, 24h) Significant resolved from the main peak.

[1]

Thermal (105°C, 24h)

No significant degradation

Drug is stable to dry heat.

Visualizations

Workflow for HPLC Method Development and Validation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3038282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3038282/
https://www.globalresearchonline.net/volume1issue2/Article%20003.pdf
https://pubmed.ncbi.nlm.nih.gov/21394254/
https://pubmed.ncbi.nlm.nih.gov/21394254/
https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-hydrochloride-analysis
https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-hydrochloride-analysis
https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-hydrochloride-analysis
https://www.benchchem.com/product/b016910#hplc-method-development-for-nebivolol-hydrochloride-analysis
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b016910?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b016910?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

